3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
PKQJMVCMQOIZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone and pyridine with iodine, followed by various substitution reactions to introduce the bromine and carboxylic acid groups . Another approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline under ethanol in the presence of AC-SO3H as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding catalytic processes and scalable reaction conditions, are likely to be employed. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Position
The bromine atom at the 3-position undergoes facile nucleophilic displacement under standard conditions:
Key Findings :
-
Palladium catalysis enables efficient coupling with amines for drug discovery applications .
-
Copper-mediated Ullmann-type reactions with sulfa drugs yield bioactive sulfonamide hybrids .
Carboxylic Acid Functionalization
The 5-carboxylic acid group participates in diverse transformations:
Mechanistic Insight :
-
Carbodiimide (CDI) activation facilitates efficient amide bond formation with diverse amines .
-
Ester derivatives show improved membrane permeability in pharmacokinetic studies .
Cross-Coupling Reactions
The bromine atom enables modern transition-metal-catalyzed couplings:
Applications :
-
Suzuki products demonstrate enhanced kinase inhibition (IC₅₀ = 12-180 nM) .
-
Alkynylated derivatives serve as click chemistry handles for bioconjugation .
Ring Modification Reactions
The fused pyrazolo-pyridine system undergoes unique transformations:
Structural Effects :
-
N1-Alkylation improves metabolic stability while maintaining target affinity .
-
Nitration at the 6-position enables further functionalization via reduction to amines .
Biological Activity Correlation
Reaction products show distinct pharmacological profiles:
| Derivative Type | Biological Activity | Potency (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| 3-Sulfonamides | Carbonic anhydrase IX inhibition | 8.2 nM | |
| 3-Aryl Suzuki adducts | CDK2/cyclin E inhibition | 14 nM | |
| 5-Amides | mGluR5 antagonism | 230 nM |
Structure-Activity Relationships :
Scientific Research Applications
Biological Activities
The biological activities of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have been extensively studied. These compounds exhibit a range of pharmacological properties:
- Kinase Inhibition : 3-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives are known to inhibit various kinases, including glycogen synthase kinase 3 (GSK-3) and cyclin-dependent kinases (CDKs), which are crucial in cancer progression and cell cycle regulation .
- Anticancer Properties : Compounds in this class have shown promise as anticancer agents due to their ability to modulate signaling pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Cancer Treatment : Due to their kinase inhibitory activity, these compounds are being explored as treatments for various cancers, including breast cancer and leukemia .
- Neurological Disorders : The ability to modulate pathways involved in neurodegeneration suggests potential applications in treating diseases like Alzheimer's and Parkinson's .
- Infectious Diseases : Recent studies indicate that some derivatives may possess trypanocidal activity, opening avenues for the treatment of parasitic infections such as Chagas disease .
Case Studies and Research Findings
Several research studies highlight the efficacy of 3-bromo-1H-pyrazolo[3,4-b]pyridine derivatives:
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling through pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Compound A : 4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Ethyl Ester
- Substituents: Ethyl ester at C5, 2-chloro-2-phenylethyl group at N1, and amino group at C3.
- Activity: Potent A1 adenosine receptor (A1AR) antagonist with a Ki value of 50 nM. Recent analogs with modified C4 amino groups and C5 esters achieved sub-10 nM affinity .
Compound B : 1-Methyl-4-(methylthio)-3-phenyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
- Substituents : Methylthio at C4, phenyl at C3, and 4-fluorophenyl at C5.
- Synthesis : Hydrolysis of the ethyl ester precursor (LiOH/dioxane) yields the carboxylic acid derivative in 94% yield .
- Activity: Not explicitly reported, but structural analogs with methylthio groups exhibit enhanced lipophilicity (logP >3), which may influence membrane permeability compared to the bromo-carboxylic acid derivative .
Brominated Pyrazolo[3,4-b]Pyridine Derivatives
Compound C : Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Substituents : Bromine at C5 and ethyl ester at C3.
- Activity : Serves as a precursor for NAMPT inhibitors. Amide derivatives of its hydrolyzed carboxylic acid analog (5-carboxylic acid) showed IC50 values <10 nM against NAMPT .
- Comparison : The positional isomerism (bromine at C5 vs. C3) significantly impacts electronic distribution and binding to enzymatic targets. The C5-carboxylic acid in the target compound may enhance hydrogen-bonding interactions compared to the C3-ester in Compound C.
Compound D : 3'-Diethylaminomethyl-4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Ester
- Substituents: Anilino group at C4, diethylaminomethyl at C3', and ester at C5.
- Activity : Antileishmanial activity with IC50 = 0.12–0.39 µM against Leishmania amazonensis. Hydrophobic (logP) and steric (Sterimol parameters) properties were critical for efficacy .
Therapeutic Potential Across Analog Series
Physicochemical and Structural Insights
- Acid-Base Properties : The C5-carboxylic acid (pKa ~2.5) enhances water solubility at physiological pH, contrasting with ester or amide derivatives that require metabolic activation .
- Synthetic Utility: The bromine enables Suzuki-Miyaura cross-coupling reactions, allowing diversification at C3, a strategy less feasible in non-brominated analogs .
Biological Activity
3-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1369233-23-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazolo[3,4-b]pyridine family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on existing literature.
- Molecular Formula : C₇H₄BrN₃O₂
- Molecular Weight : 242.03 g/mol
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines, including 3-bromo derivatives, exhibit significant anticancer properties. A study focused on the design and synthesis of various pyrazolo[3,4-b]pyridine derivatives demonstrated their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Among the synthesized compounds, those with modifications at the 5-position showed promising inhibitory activity against TRKA with IC50 values in the low micromolar range .
Antimicrobial Activity
The antimicrobial effects of this compound have also been explored. In a comparative study, several derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria. The compound exhibited moderate to high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
| Compound | MIC (µmol/ml) | Activity |
|---|---|---|
| This compound | 14.34 (against S. faecalis) | Moderate |
| Ciprofloxacin | 7.69 (against E. cloacae) | Reference |
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antitubercular agents. In vitro assays against Mycobacterium tuberculosis showed that certain modifications to the pyrazolo framework significantly enhanced activity. For instance, derivatives with specific substitutions at N(1) and C(5) positions demonstrated promising results against the H37Rv strain of M. tuberculosis .
Case Studies
-
Study on TRK Inhibition :
- Researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their TRK inhibition capabilities.
- The most active compound showed an IC50 value of approximately 0.5 µM against TRKA.
-
Antimicrobial Evaluation :
- A comprehensive evaluation of various pyrazolo derivatives against common bacterial strains revealed that this compound had significant activity against both Gram-positive and Gram-negative bacteria.
- The study provided insights into structure-activity relationships that could guide future drug design.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of pyrazole-amine precursors with halogenated pyridine derivatives. For example, reacting 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours forms the pyrazolo[3,4-b]pyridine core, followed by bromination using HBr/AcOH . Yield optimization requires careful control of stoichiometry (e.g., 8.0 equivalents of hydrazine) and purification via liquid-liquid extraction and chromatography. Side reactions, such as over-bromination, can be mitigated by adding NaHSO₃ to quench excess bromine .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions. For instance, the carboxylic acid proton typically appears as a singlet near δ 13.99 ppm in DMSO-d₆, while the bromine atom induces distinct splitting patterns in aromatic protons . High-resolution mass spectrometry (HRMS) and LCMS validate molecular weight (e.g., observed m/z 311.1 for analogous compounds) . X-ray crystallography, though less common, resolves fused-ring geometry and hydrogen-bonding networks in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving the bromine substituent for functionalization?
- Methodological Answer : The bromine at position 3 is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Key parameters include:
- Catalyst selection : Pd₂(dba)₃ with XPhos ligand enhances efficiency for aryl-amine couplings .
- Protection strategies : Temporary Boc protection of the pyrazole nitrogen prevents unwanted side reactions during functionalization .
- Solvent system : Use polar aprotic solvents (DMF or DMSO) to improve solubility of the carboxylic acid moiety while maintaining reaction kinetics .
Q. What strategies address contradictory spectral data or unexpected by-products during synthesis?
- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. For example:
- Tautomer identification : Variable-temperature NMR can distinguish between 1H- and 3H-pyrazolo tautomers, which exhibit distinct shifts in D₂O-exchanged samples .
- By-product analysis : LCMS tracking at intermediate stages (e.g., after Boc deprotection with TFA) identifies hydrolyzed or dimerized products. Reverse-phase HPLC (RP-HPLC) with C18 columns effectively isolates the target compound from polar impurities .
Q. How does the carboxylic acid group influence reactivity, and how can its stability be maintained during storage?
- Methodological Answer : The carboxylic acid participates in hydrogen bonding, affecting crystallization and solubility. To prevent decarboxylation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
